Tetrazol-5-ylideneurea

Description

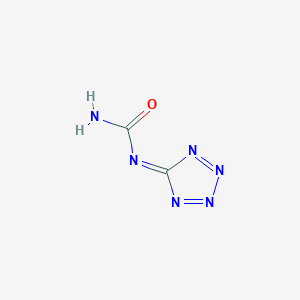

Structure

3D Structure

Properties

IUPAC Name |

tetrazol-5-ylideneurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N6O/c3-1(9)4-2-5-7-8-6-2/h(H2,3,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHZFMYKLJYHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)N)N=NN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328672 | |

| Record name | tetrazol-5-ylideneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-21-3 | |

| Record name | tetrazol-5-ylideneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrazol 5 Ylideneurea and Analogous Scaffolds

Direct Synthetic Routes to 5-Substituted Tetrazoles Applicable to Tetrazol-5-ylideneurea Precursors

The formation of the tetrazole ring is most commonly achieved through the formal [3+2] cycloaddition of an azide (B81097) ion with a nitrile or a related substrate, such as a cyanamide (B42294) in the case of this compound precursors. This reaction pathway is versatile and has been adapted to a wide range of functional groups and reaction conditions.

Cycloaddition Reactions of Azide Ion with Nitriles and Related Substrates

The cycloaddition of an azide, typically from sodium azide (NaN₃), to the carbon-nitrogen triple bond of a nitrile is the most established method for constructing the 5-substituted 1H-tetrazole ring system. This reaction can proceed thermally, but often requires high temperatures and long reaction times. To overcome these limitations, significant research has focused on catalytic methods to accelerate the reaction and improve yields under milder conditions. The substrates for this reaction are broad, encompassing aromatic, aliphatic, and vinyl nitriles, as well as thiocyanates and cyanamides, making it applicable for the synthesis of precursors to a wide variety of tetrazole-based compounds. organic-chemistry.org

A variety of catalysts have been developed to enhance the rate and efficiency of the azide-nitrile cycloaddition. These catalysts function by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.

Zinc Salts: Lewis acids, particularly zinc(II) salts like zinc chloride (ZnCl₂) and zinc bromide (ZnBr₂), are effective catalysts for this transformation. organic-chemistry.org Density functional theory (DFT) calculations have shown that the coordination of the nitrile to the zinc ion is the key factor in catalysis, as it significantly lowers the energy barrier for the azide's nucleophilic attack. acs.orgdiva-portal.orgresearchgate.net The reaction proceeds readily in water or alcoholic solvents, and the methodology is applicable to a wide scope of nitriles, including cyanamides. organic-chemistry.org

Iodine and Silica-Supported Reagents: Non-metallic catalysts have also proven effective. Treatment of organic nitriles with sodium azide in the presence of molecular iodine provides an advantageous route to 5-substituted 1H-tetrazoles. organic-chemistry.org Furthermore, heterogeneous catalysts offer benefits in terms of ease of separation and reusability. Silica-supported reagents, such as silica (B1680970) sulfuric acid and silica-supported sodium hydrogen sulfate, have been successfully employed. organic-chemistry.orgnih.govnih.gov These solid acid catalysts are non-volatile, easy to handle, and environmentally safer than traditional strong acids, providing high conversions and yields in refluxing DMF. nih.govresearchgate.net Other heterogeneous systems include catalysts like melamine (B1676169) trisulfonic acid supported on silica (MTSA-SiO₂), which also facilitate the reaction effectively. e-journals.in

Below is a table summarizing various catalytic approaches for the synthesis of 5-substituted 1H-tetrazoles.

| Catalyst System | Typical Substrates | Common Solvents | Key Advantages | Citation |

|---|---|---|---|---|

| Zinc Salts (e.g., ZnCl₂, ZnBr₂) | Aromatic nitriles, alkyl nitriles, cyanamides | Water, Isopropanol, n-Butanol | Broad substrate scope, mild conditions, good yields. | organic-chemistry.orgacs.org |

| Iodine (I₂) | Organic nitriles | Not specified | Metal-free, advantageous synthesis route. | organic-chemistry.org |

| Silica Sulfuric Acid (SSA) | Various nitriles | DMF | Heterogeneous, reusable, high yields, cost-effective. | nih.govnih.gov |

| Silica-Supported NaHSO₄ | Organic nitriles | Not specified | Heterogeneous, efficient. | organic-chemistry.org |

| Silica Supported Melamine Trisulphonic Acid (MTSA-SiO₂) | Aromatic nitriles | DMF | Heterogeneous, reusable, good yields under reflux. | e-journals.in |

To develop more environmentally benign and cost-effective synthetic protocols, metal-free and organocatalytic systems have been explored.

L-Proline: The amino acid L-proline serves as an efficient, safe, and inexpensive organocatalyst for the [3+2] cycloaddition of nitriles and sodium azide. thieme-connect.comorganic-chemistry.orgresearchgate.net This method offers a simple experimental procedure, short reaction times (1-2 hours), and excellent yields (up to 96%) in DMF at 110°C. organic-chemistry.orgscispace.com The protocol is applicable to a broad range of substrates, including aliphatic and aryl nitriles, organic thiocyanates, and cyanamides, making it a viable and greener alternative to methods requiring hazardous Lewis acids or metal catalysts. thieme-connect.comorganic-chemistry.orgresearchgate.net

Other Organocatalysts: A novel organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, can be generated in situ from N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl (B98337) chloride. organic-chemistry.orgorganic-chemistry.org This catalyst effectively accelerates the azide-nitrile coupling by activating the nitrile substrate, allowing the reaction to proceed under neutral conditions with microwave heating to afford high yields in short reaction times (15-25 minutes). organic-chemistry.orgacs.orgacs.org

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. For the synthesis of 5-substituted 1H-tetrazoles, microwave-assisted protocols significantly reduce reaction times compared to conventional heating methods. organic-chemistry.org An efficient microwave-accelerated method allows for the conversion of even inactive nitriles into their corresponding tetrazoles in dimethylformamide (DMF), achieving high yields in as little as two hours. organic-chemistry.org This approach has been successfully applied to various nitriles, demonstrating high efficiency and generality. organic-chemistry.orgthieme-connect.com The combination of microwave heating with catalysts, such as zinc chloride or organocatalysts, can further enhance reaction efficiency, providing the desired tetrazole structures in high yields within minutes. organic-chemistry.orgresearchgate.net

| Method | Catalyst/Reagents | Reaction Time | Yield | Key Advantages | Citation |

|---|---|---|---|---|---|

| Microwave-Assisted | NaN₃, Et₃N·HCl | ~2 hours | Up to 93% | Drastic reduction in reaction time, high efficiency. | organic-chemistry.org |

| Microwave-Assisted | NaN₃, ZnCl₂ | 3-10 minutes | High | Very rapid synthesis, high yields. | organic-chemistry.orgresearchgate.net |

| Microwave-Assisted Organocatalysis | NaN₃, NMP, TMSCl | 15-25 minutes | >80% | Fast, metal-free, high reactivity. | organic-chemistry.orgacs.org |

Multi-Component Reactions (MCRs) for Tetrazole Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. Several MCRs have been adapted for the synthesis of tetrazole scaffolds.

Ugi-Azide Four-Component Reaction (UA-4CR): The classical Ugi four-component reaction involves an aldehyde, an amine, an isocyanide, and a carboxylic acid. In the Ugi-Azide variation, the carboxylic acid is replaced by an azide source, typically trimethylsilyl azide (TMSN₃) or hydrazoic acid (HN₃), to produce 1,5-disubstituted 1H-tetrazoles. nih.govthieme-connect.commdpi.com This reaction is a preferred method for creating tetrazoles with two points of diversity. nih.govmdpi.com The UA-4CR has been widely used to construct diverse tetrazole-based systems by varying the aldehyde, amine, and isocyanide components. thieme-connect.comacs.org

Passerini-Tetrazole Three-Component Reaction (PT-3CR): The Passerini reaction is a three-component reaction between an oxo component (aldehyde or ketone), an isocyanide, and a carboxylic acid. Similar to the Ugi reaction, replacing the carboxylic acid with an azide source leads to the formation of α-hydroxymethyl tetrazoles. nih.govbeilstein-journals.orgrsc.org This method provides a direct route to tetrazoles bearing a hydroxyl-functionalized substituent at the 5-position. nih.gov Catalyst-free versions of the PT-3CR have been developed using TMSN₃, often accelerated by sonication, which avoids the use of highly toxic reagents like HN₃ or metal azides. nih.govrsc.org This approach is applicable to a broad scope of aldehydes, ketones, and isocyanides. nih.govrsc.org

Integration with Post-Condensation Sequences (e.g., Heck Cyclization)

A powerful strategy for the synthesis of complex heterocyclic systems containing a tetrazole moiety involves the integration of multicomponent reactions (MCRs) with subsequent cyclization steps, notably the Heck cyclization. This approach allows for the rapid construction of molecular complexity from simple starting materials in a one-pot fashion, which is highly efficient.

One prominent example is the combination of the Ugi-azide four-component reaction (4CR) with an intramolecular Heck reaction. In this sequence, an aldehyde (e.g., 2-bromobenzaldehyde), an amine, an isocyanide, and trimethylsilyl azide react to form a tetrazole-containing intermediate. This intermediate is specifically designed with a pendant alkene and an aryl halide. Without purification, this intermediate is then subjected to palladium-catalyzed intramolecular Heck cyclization conditions. This process efficiently generates fused polycyclic structures, such as tetrazolo-pyrazino[2,1-a]isoquinolin-6(5H)-ones.

Derivatization from Pre-formed Tetrazole Cores (e.g., 5-Aminotetrazole)

The use of a pre-formed tetrazole ring, such as 5-aminotetrazole (B145819), is a common and versatile strategy for synthesizing a wide range of derivatives. 5-Aminotetrazole serves as a valuable building block due to its multiple nucleophilic centers, which allow for various modifications.

Condensation Reactions with Carbonyl Compounds and Amines

One of the most direct methods for derivatizing 5-aminotetrazole is through condensation reactions with carbonyl compounds, particularly aldehydes. The exocyclic amino group of 5-aminotetrazole readily reacts with the carbonyl group of an aldehyde to form a Schiff base (or imine). These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, often with the addition of a catalytic amount of acid like glacial acetic acid.

This method has been successfully used to synthesize a series of 5-aminotetrazole Schiff bases from various substituted aromatic aldehydes, including benzaldehyde, 3-hydroxybenzaldehyde, and o-vanillin. The resulting imine products are often crystalline solids and can be synthesized in good yields, typically ranging from 80% to 88%. The formation of the imine linkage is confirmed through spectroscopic methods such as FT-IR, which shows the characteristic C=N stretching vibration, and NMR spectroscopy.

Reactions Involving Cyanamide and Aldehydes for Triazine-Tetrazole Hybrids

The synthesis of fused heterocyclic systems that combine both tetrazole and triazine rings is an area of significant interest. Multicomponent reactions (MCRs) are often employed for this purpose. However, the reactivity of 5-aminotetrazole can be distinct from other aminoazoles. For instance, the well-established MCR between aminoazoles, orthoesters, and cyanamide to form fused aminotriazines has been reported to be unsuccessful when 5-aminotetrazole is used as the substrate clockss.orgresearchgate.net.

Despite this, 5-aminotetrazole can participate in other MCRs with aldehydes to form different fused systems. For example, in Biginelli-type reactions, 5-aminotetrazole condenses with aldehydes and β-dicarbonyl compounds to yield tetrazolo[1,5-a]pyrimidines nih.gov. These reactions demonstrate that while the specific combination with cyanamide to form triazine-fused tetrazoles may be challenging, the core components (amino-tetrazole and aldehyde) are reactive partners in building other fused heterocyclic scaffolds. Another related approach involves the one-pot conversion of aldehydes into nitriles, which can then react with dicyandiamide (B1669379) (a dimer of cyanamide) to produce 2,4-diaminotriazines.

Regioselective Synthesis and Control in this compound Systems

A critical aspect of tetrazole chemistry is controlling the regioselectivity of substitution. For 5-substituted 1H-tetrazoles, which exist as a mixture of 1H and 2H tautomers, reactions like alkylation or arylation can occur at either the N-1 or N-2 position of the tetrazole ring, leading to two different regioisomers. The development of methods to selectively produce one isomer over the other is a key focus of synthetic research.

Regioselective N-Alkylation and N-Arylation Strategies and Isomeric Control

The N-alkylation and N-arylation of 5-substituted tetrazoles are fundamental transformations. The ratio of the resulting 1,5- and 2,5-disubstituted isomers is highly dependent on the reaction conditions and the nature of the substrates.

Several strategies have been developed to achieve regiocontrol:

Metal-Free N2-Arylation : A simple, metal-free method for the regioselective N2-arylation of 5-substituted-1H-tetrazoles utilizes diaryliodonium salts. This approach provides 2-aryl-5-substituted-tetrazoles and tolerates a wide range of electron-rich and electron-deficient aryl groups. Optimal conditions often involve using toluene (B28343) as a solvent and a mild base like NaHCO₃ at elevated temperatures (e.g., 80°C).

Alkylation via Diazotization : A novel method for the preferential N2-alkylation involves the diazotization of aliphatic amines using an organic nitrite (B80452) reagent. This in situ generation of an alkyl diazonium intermediate acts as the alkylating agent. This technique has been shown to favor the formation of 2,5-disubstituted tetrazoles with good selectivity and functional group tolerance organic-chemistry.orgnih.govrsc.org.

Influence of Base and Solvent : In traditional alkylation reactions using alkyl halides, the choice of base and solvent plays a pivotal role. For instance, in the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, using K₂CO₃ in acetone (B3395972) resulted in a mixture of the N-1 and N-2 isomers in a roughly 45:55 ratio, respectively mdpi.com. The separation of these isomers is often possible via column chromatography. Spectroscopic data, particularly ¹³C NMR, is a key tool for distinguishing between the isomers, as the chemical shift of the tetrazole ring carbon is typically more deshielded in the 2,5-isomer compared to the 1,5-isomer mdpi.com.

Stereochemical Considerations and Enantioselective Approaches

Introducing chirality and controlling stereochemistry in tetrazole-containing molecules is essential for their application in medicinal chemistry and catalysis. Several enantioselective and diastereoselective methods have been developed to synthesize chiral tetrazole derivatives.

Palladium-Catalyzed Allylic Amination : A significant advancement is the enantioselective formation of tetrazole-bearing quaternary stereocenters through palladium-catalyzed allylic amination. This method allows for the reaction between a tetrazole nucleophile and vinyl cyclic carbonates, yielding N2-allylic tetrazoles with high enantioselectivity and excellent regioselectivity for the branched product rsc.orgresearchgate.net.

Ugi-Azide Reaction with Chiral Substrates : The Ugi-azide three-component reaction can be rendered stereoselective by using chiral starting materials. For example, employing a chiral cyclic imine as the substrate in an Ugi-azide reaction with an isocyanide and an azide source can lead to the formation of enantiopure 1,5-disubstituted tetrazoles nih.gov. Although the reaction may produce a mixture of diastereomers, they are often separable by chromatography, providing access to both isomers in enantiopure form.

Diastereoselective Alkylation : Chiral tetrazole-fused ring systems can undergo highly diastereoselective alkylations. For instance, the lithiation of a chiral seven-membered ring fused to a tetrazole, followed by quenching with an electrophile, can proceed with high diastereoselectivity nih.gov. The stereochemical outcome is influenced by torsional effects within the ring system, allowing for the predictable synthesis of substituted, diastereomerically enriched products.

These advanced synthetic strategies provide robust pathways for the creation of structurally complex and stereochemically defined tetrazole-containing compounds, paving the way for their further investigation and application.

Advanced Catalytic Systems and Reaction Conditions

The synthesis of tetrazole scaffolds, including structures analogous to this compound, has been significantly advanced by the development of sophisticated catalytic systems. These modern catalysts offer enhanced efficiency, selectivity, and sustainability compared to traditional methods. Innovations in nanoparticle-based catalysis and the application of Lewis acids have been particularly impactful in overcoming challenges such as harsh reaction conditions, long reaction times, and the use of hazardous reagents.

Nanoparticle-Based Catalysis (e.g., Pd/AlO(OH) NPs, Nano-TiCl4.SiO2)

Nanocatalysts have emerged as a revolutionary force in organic synthesis due to their high surface-area-to-volume ratio, which provides a greater number of active sites for reactions compared to bulk materials. nih.govtandfonline.com This unique characteristic often leads to higher reactivity and efficiency. tandfonline.com Furthermore, many nanocatalyst systems are designed for easy separation and recyclability, positioning them as cornerstones of green and sustainable chemistry. nih.govnanomaterchem.com

Pd/AlO(OH) NPs (Palladium Nanoparticles on Aluminum Oxyhydroxide)

Palladium nanoparticles supported on aluminum oxyhydroxide (boehmite) represent a highly efficient heterogeneous catalyst system. rsc.orgnih.gov The AlO(OH) support is not merely an inert scaffold; it can possess abundant surface hydroxyl groups and defects that facilitate the formation of solid surface frustrated Lewis pairs (ssFLPs). rsc.orgnih.gov These ssFLPs play a crucial role in enhancing the catalytic performance by improving the activation of reactants. rsc.org Research has shown that Pd/AlO(OH) catalysts exhibit excellent activity in hydrogenation and aerobic oxidation reactions. rsc.orgsigmaaldrich.com The synergistic effect between the Pd nanoparticles and the AlOOH support can be more dominant than the particle size effect, leading to superior catalytic activity even with larger Pd nanoparticles compared to commercial catalysts like Pd/Al2O3 or Pd/C. nih.gov This system's high stability and reusability make it a promising candidate for industrial applications. rsc.orgnih.gov While direct application in tetrazole synthesis is an area for further exploration, its proven efficacy in related organic transformations suggests significant potential.

Nano-TiCl4.SiO2 (Titanium Tetrachloride on Nano Silica)

Nano-TiCl4.SiO2 is a versatile and efficient solid Lewis acid catalyst prepared by reacting nano-silica with titanium tetrachloride. kashanu.ac.irresearchgate.netscielo.org.za This heterogeneous catalyst has demonstrated significant efficacy in the synthesis of 5-substituted 1H-tetrazoles. scielo.org.za The process typically involves the [2+3] cycloaddition reaction between various organic nitriles and sodium azide. scielo.org.za The Nano-TiCl4.SiO2 catalyst effectively promotes this reaction, leading to good to excellent yields under relatively mild conditions. scielo.org.za One of the key advantages of this catalyst is its simple, environmentally benign synthesis and convenient recovery and reusability for multiple reaction cycles with only a gradual decline in activity. researchgate.netscielo.org.za Studies have optimized reaction conditions, screening various solvents, and found that refluxing in DMF for a few hours provides high yields of the desired tetrazole products. scielo.org.za

| Catalyst | Reaction Type | Key Findings | Substrates | Yields | Reference |

|---|---|---|---|---|---|

| Pd/AlO(OH) NPs | Hydrogenation | Superior activity due to abundant solid surface frustrated Lewis pairs (ssFLPs); high stability and reusability. | Alkenes | High | rsc.orgnih.gov |

| Nano-TiCl4.SiO2 | Tetrazole Synthesis ([2+3] Cycloaddition) | Efficient, reusable solid Lewis acid catalyst; simple workup. | Benzonitriles, Sodium Azide | Good to Excellent | scielo.org.za |

| Fe3O4@SiO2-APTES-TFA | Tetrazole Synthesis | Magnetic nanocatalyst, easily recovered with an external magnet; reusable without significant loss of activity. | Nitriles, Sodium Azide | Excellent | nih.gov |

| ZnO Nanoparticles | Tetrazole Synthesis ([3+2] Cycloaddition) | Efficient heterogeneous Lewis acid catalyst with excellent recyclability. | Nitriles | 69-82% | amerigoscientific.com |

Lewis Acid Catalysis and Metal Salt Effects in Tetrazole Ring Formation

The formation of the tetrazole ring via the [3+2] cycloaddition of azides and nitriles is a powerful synthetic transformation. The rate of this reaction can be significantly enhanced by the presence of Lewis or Brønsted acids. organic-chemistry.orgyoutube.com These catalysts activate the nitrile substrate, making it more susceptible to nucleophilic attack by the azide anion. organic-chemistry.orgyoutube.com

Lewis Acid Catalysis

A wide array of Lewis acids have been employed to catalyze tetrazole synthesis. Zinc salts, such as ZnCl2 and Zn(OTf)2, are commonly used and highly effective. organic-chemistry.org The reaction of nitriles with sodium azide in the presence of zinc salts proceeds readily, even in water, accommodating a broad scope of substrates including aromatic and alkyl nitriles. organic-chemistry.org Other effective Lewis acids include indium(III) chloride and ytterbium(III) triflate (Yb(OTf)3), which catalyze the formation of 5-substituted and 1-substituted 1H-tetrazoles, respectively. organic-chemistry.org The general mechanism involves the coordination of the Lewis acid to the nitrogen atom of the nitrile. This coordination polarizes the carbon-nitrogen triple bond, facilitating the subsequent nucleophilic attack by the azide and the final cyclization to form the stable tetrazole ring. youtube.com Recently, transition metals like nickel have also been shown to act as Lewis acid catalysts, significantly improving yields in the formation of nitrogen-rich heterocycles like tetrazines, a principle that extends to tetrazole synthesis. nih.gov

Metal Salt Effects

Various metal salts promote the azidation of nitriles, often under hydrothermal conditions. arkat-usa.org Salts of metals such as zinc, copper, cobalt, and cadmium have been widely used not just as catalysts but sometimes as reagents that become incorporated into the final product, forming tetrazole-containing coordination complexes or polymers. arkat-usa.orgnih.gov The metal ion can coordinate to the nitrogen atoms of the nitrile and/or the resulting tetrazole ring, influencing the reaction pathway and the structure of the final product. arkat-usa.org For instance, cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition, with mechanistic studies indicating the formation of an intermediate cobalt(II) diazido complex that is key to the catalytic cycle. nih.govacs.org The use of different metal salts can thus provide access to a diverse range of tetrazole derivatives and novel coordination compounds with varied structural and functional properties. arkat-usa.org

| Catalyst/Promoter | Typical Substrates | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Zinc Salts (e.g., ZnCl2, Zn(OTf)2) | Aromatic/Alkyl Nitriles, NaN3 | Water, Propanol, or DMF; often heated | Broad substrate scope, effective in green solvents like water. | organic-chemistry.org |

| Indium(III) Chloride (InCl3) | Oximes, NaN3 | Mild conditions | Inexpensive catalyst, low catalyst loading. | organic-chemistry.org |

| Ytterbium(III) Triflate (Yb(OTf)3) | Amines, Triethyl Orthoformate, NaN3 | - | Good yields for 1-substituted tetrazoles. | organic-chemistry.org |

| Cobalt(II) Complex | Organonitriles, NaN3 | Methanol (B129727), reflux | Homogeneous catalysis, mechanistic understanding via isolable intermediate. | nih.govacs.org |

| Copper(II) Complex | Nitriles, NaN3 | DMSO, mild conditions | Adheres to green chemistry principles, high yields. | jchr.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to the development of modern synthetic methodologies for tetrazoles. dntb.gov.ua The focus is on creating processes that are not only efficient but also environmentally benign, economically viable, and safe. jchr.orgbohrium.com This involves minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. bohrium.comresearchgate.net

Several key strategies are employed to make tetrazole synthesis more sustainable:

Use of Heterogeneous Catalysts: As discussed in section 2.3.1, nanomaterial-based catalysts are often heterogeneous, allowing for easy separation from the reaction mixture (e.g., by filtration or magnetic decantation) and reuse over multiple cycles. nih.goveurekaselect.com This reduces catalyst waste and the costs associated with catalyst consumption. nih.gov

Multicomponent Reactions (MCRs): MCRs are a cornerstone of green synthesis, involving three or more reactants in a single step to form a complex product that incorporates most or all of the atoms of the starting materials. bohrium.comeurekaselect.com This approach is highly atom- and step-economical, reducing the number of synthetic and purification steps, thereby saving time, energy, and materials, and minimizing waste generation. eurekaselect.combeilstein-journals.org

Benign Solvents and Solvent-Free Conditions: A significant portion of chemical waste is from volatile organic solvents (VOCs). Green approaches prioritize the use of safer, more environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG), or eliminate the need for a solvent altogether. jchr.orgdntb.gov.ua For example, the synthesis of 1-substituted 1H-tetrazoles has been achieved under solvent-free conditions using magnetically separable nanocatalysts. eurekaselect.com

The integration of these principles leads to synthetic routes that are not only more sustainable but often more efficient and scalable. jchr.org The development of organocatalysts, such as the glucose-derivative meglumine, further exemplifies the move towards affordable, reusable, and environmentally friendly catalysts that operate under ambient conditions. tandfonline.com

| Green Principle | Methodology/Catalyst | Example/Benefit | Reference |

|---|---|---|---|

| Catalyst Reusability | Magnetic Nanoparticles (e.g., Fe3O4@...) | Catalyst is easily separated by an external magnet and can be reused for multiple runs without significant loss of activity. | nih.govnanomaterchem.com |

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of tetrazoles from amines, orthoformates, and azides minimizes waste by incorporating most atoms into the final product. | bohrium.comeurekaselect.com |

| Safer Solvents | Zinc-catalyzed synthesis in water | Replaces hazardous organic solvents with water, improving the safety and environmental profile of the reaction. | organic-chemistry.org |

| Solvent-Free Synthesis | Cu nano-catalyst | Reaction of aromatic amines with sodium azide and triethyl orthoformate at 100°C without solvent. | tandfonline.comresearchgate.net |

| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times from hours to minutes, leading to significant energy savings and often higher yields. | organic-chemistry.org |

Structural Elucidation and Advanced Spectroscopic Characterization of Tetrazol 5 Ylideneurea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular framework of organic compounds in solution. A combination of one-dimensional and two-dimensional experiments provides comprehensive information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insight into the molecular structure. The chemical shifts (δ) of nuclei are indicative of their local electronic environment, and signal multiplicity in ¹H NMR reveals information about neighboring protons.

For a tetrazol-5-ylideneurea derivative, distinct signals would be expected for the protons associated with the urea (B33335) moiety (N-H) and any substituents on the tetrazole ring or the urea nitrogen atoms. The N-H protons of the tetrazole ring typically appear as a broad signal, while urea N-H protons also exhibit characteristic shifts. ekb.egresearchgate.net

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The tetrazole ring carbon (C5) would have a characteristic chemical shift, which is sensitive to the substitution pattern on the ring. researchgate.netcyberleninka.runih.gov The carbonyl carbon (C=O) of the urea group would appear significantly downfield, typically in the 150-170 ppm range.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Functional Moieties in Tetrazole Derivatives

| Functional Group | Nucleus | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Tetrazole Ring | N-H | > 10 (broad) |

| C5 | 150 - 170 | |

| Urea | N-H | 5 - 9 |

| C=O | 150 - 170 | |

| Aromatic Rings | C-H | 7 - 9 |

| C | 120 - 150 | |

| Alkyl Substituents | C-H | 0.5 - 4.5 |

Note: Data is generalized from various tetrazole derivatives. researchgate.netcyberleninka.runih.govugm.ac.id

While 1D NMR identifies the types of atoms present, 2D NMR experiments are crucial for establishing the connectivity between them, effectively building the molecular skeleton piece by piece. scribd.comgoogle.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for mapping out spin systems within alkyl chains or substituted aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their corresponding, and more easily assigned, proton signals. scielo.brresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful 2D NMR techniques for elucidating complex structures. mdpi.com It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). For a this compound derivative, HMBC would be critical in establishing the connectivity between the urea moiety and the tetrazole ring, for instance, by showing a correlation from a urea N-H proton to the C5 carbon of the tetrazole ring. scielo.brmdpi.com

The synthesis of substituted tetrazoles can often lead to the formation of regioisomers (e.g., 1,5- versus 2,5-disubstituted tetrazoles). NMR spectroscopy is a primary tool for differentiating these isomers. The chemical environment of the atoms within and attached to the tetrazole ring changes significantly depending on the position of the substituent. For instance, the ¹³C chemical shift of the C5 carbon atom in the tetrazole ring is highly diagnostic for distinguishing between N1 and N2 isomers. rsc.orgresearchgate.net Similarly, the chemical shifts of the atoms on the substituent directly attached to the ring nitrogen will differ between the two regioisomers, providing a clear method for structural assignment. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a newly synthesized compound. mdpi.comrsc.org Using soft ionization techniques such as Electrospray Ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with extremely high precision (typically to within 5 parts per million). mdpi.comnih.gov This accuracy allows for the determination of a unique elemental formula, distinguishing it from other formulas with the same nominal mass. mdpi.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can provide structural information through controlled fragmentation of the molecular ion. Tetrazole derivatives exhibit characteristic fragmentation patterns, often involving the loss of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃), which serves as a diagnostic fingerprint for the presence of the tetrazole ring. mdpi.com

Table 2: Expected HRMS Fragmentation of a Tetrazole Moiety

| Precursor Ion | Characteristic Neutral Loss | Fragment |

|---|---|---|

| [M+H]⁺ | N₂ (28 Da) | [M+H - N₂]⁺ |

Note: Data is based on common fragmentation pathways for tetrazole-containing compounds. mdpi.com

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a this compound derivative, the IR spectrum would display a series of characteristic absorption bands.

The presence of the urea functional group would be confirmed by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations from both the urea and tetrazole moieties would appear as broad bands in the 3100-3500 cm⁻¹ region. The tetrazole ring itself has characteristic vibrations, including C=N and N=N stretching modes, which are typically observed in the 1400-1650 cm⁻¹ fingerprint region. cyberleninka.ruugm.ac.idgoogle.commdpi.com The disappearance of the nitrile (C≡N) absorption band around 2230 cm⁻¹, if the synthesis started from a nitrile precursor, would also be a key indicator of successful tetrazole ring formation. mdpi.com

Table 3: Key IR Vibrational Modes for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

|---|---|---|

| N-H (Tetrazole, Urea) | Stretch | 3100 - 3500 (broad) |

| C=O (Urea) | Stretch | 1650 - 1700 (strong) |

Note: Frequencies are approximate and can be influenced by the molecular environment. cyberleninka.ruugm.ac.idgoogle.commdpi.com

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Structure Determination

While the combination of NMR, HRMS, and IR spectroscopy can provide a robust and confident structural assignment, single-crystal X-ray diffraction (SCXRD) offers the ultimate, unambiguous proof of molecular structure. ugm.ac.idrsc.org This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal of the compound. mdpi.commdpi.com

SCXRD analysis yields a wealth of information, including:

Definitive atom connectivity, confirming the proposed structure beyond doubt.

Precise bond lengths and bond angles, providing insight into the electronic nature of the bonds.

Stereochemistry and conformation of the molecule as it exists in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

For a novel or structurally complex molecule like a this compound derivative, SCXRD would be the gold standard for verifying the proposed structure and resolving any ambiguities, such as regioisomerism, that may not be definitively solved by other spectroscopic means. ugm.ac.idrsc.org The primary challenge of this technique lies in the successful growth of single crystals of sufficient size and quality for analysis. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For N-2H-Tetrazol-5-ylurea, which has the chemical formula C₂H₄N₆O, the theoretical elemental composition can be calculated. echemi.com This calculated composition serves as a benchmark against which experimentally determined values are compared to confirm the purity and identity of the compound.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 18.75 |

| Hydrogen | H | 3.15 |

| Nitrogen | N | 65.60 |

| Oxygen | O | 12.49 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This method provides insights into the electronic structure of a compound, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For tetrazole derivatives, UV-Vis spectra are used to characterize their electronic absorption properties. The tetrazole ring itself acts as a chromophore. The specific wavelengths of maximum absorption (λmax) and the intensity of the absorption are influenced by the substituents attached to the tetrazole ring and the solvent used for the measurement. For instance, studies on various 5-substituted tetrazoles have shown absorption maxima that can be correlated with their molecular structure. growingscience.com

While specific experimental UV-Vis spectral data for this compound were not found in the provided search results, the electronic transitions in tetrazole derivatives typically involve π → π* and n → π* transitions. The high nitrogen content in the tetrazole ring provides non-bonding electrons (n) that can be excited to anti-bonding π* orbitals, while the aromatic nature of the ring allows for π → π* transitions. The urea substituent in this compound would be expected to influence the position and intensity of these absorption bands due to its electronic effects on the tetrazole chromophore. For example, the UV-vis absorption spectrum of a tetrazole derivative in the presence of DNA showed a decrease in absorption intensity, indicating interaction and complex formation. researchgate.net In other studies, the UV-Vis spectra of 5-aryloxy-(1H)-tetrazoles were measured in ethanol, with λmax values observed around 297 nm and 354 nm. growingscience.com

Computational Chemistry and Theoretical Investigations of Tetrazol 5 Ylideneurea

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ossila.com DFT studies on tetrazole-based compounds have been instrumental in understanding their stability, energy characteristics, and safety performance. mdpi.com

The first step in most quantum chemical calculations is geometry optimization, which seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecules with rotatable bonds, a conformational analysis is necessary to identify the most stable conformers.

In a related compound, N-(1H-tetrazol-5-yl)formamide, the aminotetrazole group is planar, and it makes a significant dihedral angle with the formamide (B127407) unit. researchgate.net This planarity is a common feature in tetrazole derivatives and influences their crystal packing and intermolecular interactions. The bond lengths within the tetrazole ring can indicate the degree of electron delocalization. asianpubs.org For instance, in some tetrazole derivatives, the endocyclic N1–C5 and N4–C5 bonds are observed to be the longest. nih.gov

| Parameter | Description | Typical Finding in Tetrazole Derivatives |

|---|---|---|

| Planarity | The degree to which the atoms of the tetrazole ring lie in the same plane. | The tetrazole ring is generally planar. researchgate.net |

| Dihedral Angle | The angle between the plane of the tetrazole ring and the plane of the urea (B33335) substituent. | Significant dihedral angles are often observed between the tetrazole ring and its substituents. researchgate.net |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Variations in bond lengths within the ring can indicate electron delocalization. asianpubs.orgnih.gov |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.comlibretexts.org

The energy of the HOMO is associated with the molecule's electron-donating ability, and the LUMO energy indicates its ability to accept electrons. ajchem-a.com The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. ajchem-a.comnih.gov A smaller energy gap suggests that the molecule is more easily excited and therefore more reactive. nih.gov

| Orbital | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. ossila.com | Associated with the ability to donate electrons. ajchem-a.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is not occupied by electrons. ossila.com | Associated with the ability to accept electrons. ajchem-a.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. ajchem-a.com | Indicates chemical reactivity and stability; a smaller gap often implies higher reactivity. ajchem-a.comnih.gov |

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution of molecules and predicting their reactive sites. avogadro.cc These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). avogadro.cc

In tetrazole derivatives, the distribution of electron density is significantly influenced by the nature and position of substituents. mdpi.com For example, electron-donating groups can increase the electron density on the tetrazole ring, while electron-withdrawing groups can decrease it. mdpi.com The ESP map can identify the most likely sites for electrophilic and nucleophilic attack. For instance, in 2,3-di(p-methylphenyl)tetrazole-5-thione, the exocyclic sulfur atom carries the largest negative charge, making it a likely site for protonation and coordination with metal ions. asianpubs.org

As mentioned, the HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org

The nature of electronic transitions, such as π→π* or n→π*, can be elucidated by analyzing the electron density difference between the ground and excited states. nih.gov This analysis reveals how the electron density is redistributed upon electronic excitation and can indicate charge transfer within the molecule. nih.gov For some tetrazole compounds, substituents can significantly impact the energy gap; for instance, less energetic substituents have been shown to increase the energy gap value. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. arxiv.org These simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with their environment.

MD simulations are particularly useful for investigating non-covalent interactions, such as hydrogen bonds and van der Waals forces, which play a critical role in determining the condensed-phase properties of a substance. In the solid state, intermolecular hydrogen bonds are often responsible for the formation of three-dimensional networks, which significantly influence the crystal structure and stability. researchgate.net

For example, in the crystal structure of 1-picrylamino-tetrazol-5-one, strong intra- and intermolecular hydrogen bonding interactions are observed. researchgate.net MD simulations can be used to study the dynamics of these hydrogen bonding networks and their influence on the material's properties. In solution, MD simulations can reveal how solvent molecules interact with the solute and how these interactions affect the solute's conformation and reactivity. nih.gov

Theoretical Studies of Tautomerism in Tetrazole Systems (e.g., 1H- and 2H-forms)

The tetrazole ring, a core component of Tetrazol-5-ylideneurea, is known to exhibit annular tautomerism, primarily existing in two forms: the 1H- and 2H-tautomers. nih.gov The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, stability, and reactivity. In the gas phase, the 2H-tautomer of tetrazole is generally considered to be more stable, while the 1H-form is often favored in the liquid state or in polar solvents. nih.govresearchgate.net

Computational studies, frequently employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the energetic landscapes of these tautomeric forms. ijsr.netiosrjournals.orgresearchgate.net For substituted tetrazoles, the nature of the substituent at the C5 position plays a crucial role in determining the relative stability of the tautomers. Electron-withdrawing groups can influence the tautomeric equilibrium, sometimes favoring the 1H-form even in the gas phase. researchgate.net

The interconversion between the 1H and 2H tautomers proceeds through a transition state involving a proton shift. The energy barrier for this transformation is a key parameter investigated in theoretical studies. For the parent tetrazole, this barrier is significant, but substitution can modulate it. iosrjournals.org Theoretical investigations into the tautomerism of related compounds, such as 5-amino-tetrazole, have identified multiple possible tautomeric structures, including amino- and imino- forms, and have calculated the energy barriers for their interconversion. nih.gov For instance, the 2H-form of 5-amino-tetrazole is found to be the most energetically preferred in the gas phase. nih.gov

Table 1: Theoretical Tautomer Stability in Tetrazole Systems

| Tautomer | Relative Stability (Gas Phase) | Method of Calculation |

|---|---|---|

| 1H-Tetrazole | Less Stable | Ab initio, DFT nih.govresearchgate.net |

| 2H-Tetrazole | More Stable | Ab initio, DFT nih.govresearchgate.net |

| 1H-5-amino-tetrazole | Less Stable | CCSD(T)//MP2 nih.gov |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including those of tetrazole derivatives. taylorfrancis.comwinterschool.cc These calculations can provide insights into vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts.

For tetrazole systems, theoretical calculations of vibrational spectra can help to distinguish between the 1H and 2H tautomers, as their different symmetries and bonding patterns lead to distinct vibrational modes. researchgate.net For example, the calculated IR spectra for the tautomers of tetrazole-5-thione show significant differences that can aid in their experimental identification. researchgate.net

Calculations of NMR parameters, such as the chemical shifts of carbon and nitrogen atoms in the ring, are also highly sensitive to the tautomeric form and the electronic environment influenced by substituents. These theoretical predictions are invaluable for assigning experimental NMR spectra and for characterizing the structure of newly synthesized tetrazole derivatives.

Furthermore, quantum chemical methods can be employed to study the electronic spectra of tetrazole compounds. epj-conferences.org By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can estimate the electronic transition energies and predict the absorption wavelengths in the UV-Vis spectrum. taylorfrancis.com

Bioisosteric Relationships and Chemical Equivalence

The tetrazole ring is a well-established and widely utilized bioisostere for the carboxylic acid group in medicinal chemistry. nih.govresearchgate.netresearchgate.nettandfonline.comacs.org This bioisosteric relationship stems from several key similarities in their physicochemical properties, which allow the tetrazole moiety to mimic the carboxylic acid group in biological systems, often with improved metabolic stability and pharmacokinetic profiles. researchgate.netresearchgate.nettandfonline.com

The key points of similarity that underpin this bioisosteric relationship include:

Comparable Acidity: 5-substituted-1H-tetrazoles exhibit pKa values (typically in the range of 4.5-4.9) that are very similar to those of carboxylic acids (pKa ≈ 4.2-4.4). nih.govresearchgate.net This means that at physiological pH, both groups exist predominantly in their anionic forms (tetrazolate and carboxylate, respectively).

Similar Size and Shape: The tetrazole ring is comparable in size to the carboxylic acid group, allowing it to fit into the same receptor binding sites. acs.org

Planar Geometry: Both the tetrazole ring and the carboxylate group are planar, which is often a critical feature for binding to biological macromolecules. nih.govsemanticscholar.org

Hydrogen Bonding Capabilities: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding interactions of the oxygen atoms in a carboxylic acid. researchgate.net

The tetrazolate anion, like the carboxylate anion, can delocalize its negative charge. In the carboxylate, the charge is delocalized over two oxygen atoms, whereas in the tetrazolate, it is distributed over the five-membered ring system. nih.gov This difference in charge distribution can sometimes lead to altered binding interactions.

Comparative Acidity and Planarity Analyses with Carboxylic Acids

As mentioned, the acidity of 5-substituted tetrazoles is a cornerstone of their bioisosteric relationship with carboxylic acids. nih.govresearchgate.net Theoretical calculations can accurately predict the pKa values of tetrazole derivatives and provide a deeper understanding of the factors influencing their acidity. The electronic nature of the substituent at the C5 position has a significant impact; electron-withdrawing groups tend to increase the acidity (lower the pKa) of the tetrazole N-H proton. sci-hub.ru

The planarity of the tetrazole ring is another crucial feature that is well-supported by both experimental data and theoretical calculations. nih.govsemanticscholar.org Computational geometry optimizations consistently show a planar or nearly planar structure for the tetrazole ring in its various tautomeric forms. This planarity, shared with the carboxylic acid group, is essential for maintaining the appropriate orientation and interactions within a biological target. semanticscholar.org

Table 2: Comparison of Physicochemical Properties: Tetrazole vs. Carboxylic Acid

| Property | 5-Substituted Tetrazole | Carboxylic Acid |

|---|---|---|

| pKa | ~4.5 - 4.9 nih.govresearchgate.net | ~4.2 - 4.4 researchgate.net |

| Geometry | Planar nih.govsemanticscholar.org | Planar semanticscholar.org |

| Anionic Form | Tetrazolate | Carboxylate |

| Charge Delocalization | Over the 5-membered ring nih.gov | Between two oxygen atoms semanticscholar.org |

| Metabolic Stability | Generally high researchgate.nettandfonline.comacs.org | Susceptible to metabolic transformations tandfonline.com |

Reaction Mechanisms and Chemical Reactivity of Tetrazol 5 Ylideneurea Analogues

Mechanistic Pathways of Tetrazole Ring Formation and Transformation

The synthesis of the tetrazole core is most proficiently achieved through the [3+2] cycloaddition of an azide (B81097) with an organic nitrile. nih.govacs.org However, alternative pathways, such as the thermal fragmentation of geminal diazido compounds, also provide a route to this heterocyclic system. researchgate.netuni-wuppertal.de This latter method is particularly relevant as it can generate an isocyanate intermediate, a direct precursor to the urea (B33335) moiety in tetrazol-5-ylideneurea analogues. uni-wuppertal.de Transformations of the tetrazole ring itself can occur under thermal conditions, sometimes leading to fragmentation and the elimination of molecular nitrogen. acs.org

The formation of tetrazoles via the formal [3+2] cycloaddition of azides and nitriles is a cornerstone of their synthesis. acs.org The mechanism of this reaction is highly dependent on the nature of the azide species and the reaction conditions.

Concerted vs. Stepwise Pathways : When using organic azides (e.g., methyl azide or hydrazoic acid) with nitriles, computational studies suggest that a concerted [3+2] cycloaddition is the most probable pathway, as potential intermediates are not stable. acs.org In contrast, for reactions involving the azide anion (N₃⁻) or in the presence of a proton source, a stepwise mechanism is often favored. This stepwise pathway involves the initial activation of the nitrile by a proton or Lewis acid, followed by nucleophilic attack of the azide to form an imidoyl azide intermediate, which then cyclizes to the tetrazole ring. acs.org

Anionic Cycloaddition : In non-protic solvents with azide salts like NaN₃, two mechanisms are possible: a direct [3+2] cycloaddition of the azide anion or a two-step sequence involving nucleophilic attack followed by ring closure. acs.org Calculations show that the activation barrier for the anionic [3+2] cycloaddition decreases as the electron-withdrawing potential of the substituent on the nitrile increases. acs.org

Catalysis : To overcome the high activation energy often associated with cycloaddition, various catalysts are employed. nih.govacs.org For example, a Cobalt(II) complex has been shown to efficiently catalyze the reaction between sodium azide and organonitriles. Mechanistic studies indicate the reaction proceeds through the formation of a cobalt(II) diazido intermediate. nih.govacs.org Similarly, Lewis acids like zinc salts can activate the nitrile moiety, facilitating the reaction which then proceeds through an open-chain intermediate that subsequently cyclizes. organic-chemistry.org

The activation barriers for these cycloadditions are strongly influenced by the electronic nature of the substituents on the nitrile component.

Table 1: Calculated Activation Barriers for Anionic [2+3] Cycloaddition of N₃⁻ to Substituted Nitriles (R-CN)

| Substituent (R) | Electron-Withdrawing Potential | Activation Barrier (kcal/mol) |

|---|---|---|

| Methyl | Donating | 31.7 |

| Hydrogen | Neutral | 28.5 |

| Phenyl | Withdrawing | 26.0 |

| Fluorine | Strongly Withdrawing | 21.6 |

| Methylsulfonium | Very Strongly Withdrawing | 16.4 |

Data derived from computational studies and illustrates the trend of decreasing activation energy with increasing electron-withdrawing character of the substituent. acs.org

Intermediates play a pivotal role in directing the outcome of multi-step syntheses toward tetrazole-containing structures.

Imidoyl Azides : In many acid-catalyzed or stepwise cycloadditions, an imidoyl azide is a key intermediate. acs.orgorganic-chemistry.org This species is formed by the nucleophilic addition of an azide to an activated nitrile and rapidly undergoes cyclization to yield the stable tetrazole ring.

Isocyanates : In a distinct pathway relevant to this compound analogues, the thermolysis of geminal diazido malonamides leads to the formation of a tetrazole. This reaction proceeds with the loss of one equivalent of molecular nitrogen and an isocyanate. uni-wuppertal.de This in situ generated isocyanate is highly reactive and can be trapped by a nucleophile, such as an amine, to form a urea derivative, providing a direct route to the target structure. uni-wuppertal.de If the starting substrate contains a nucleophilic group like an alcohol, an intramolecular reaction can occur, leading to cyclic carbamates. uni-wuppertal.de

Diazonium Intermediates : In the functionalization of pre-formed tetrazole rings, diazonium intermediates are crucial. For instance, aminotetrazole can undergo Sandmeyer-type diazotization to form a highly reactive diazotetrazole intermediate. ntnu.no While hazardous due to its explosive nature, this intermediate allows for subsequent substitution or coupling reactions to introduce a wide variety of functional groups onto the tetrazole core. ntnu.no

Functional Group Transformations on the Tetrazole and Urea Moieties

The tetrazole ring contains four nitrogen atoms, each with distinct electronic properties that dictate the molecule's reactivity toward both electrophiles and nucleophiles.

The nitrogen atoms within the tetrazole ring exhibit a rich and varied chemical reactivity.

Nucleophilic Character : The sp² hybridized nitrogen atoms of the tetrazole ring possess lone pairs of electrons, rendering them nucleophilic. acs.org This property is most commonly exploited in alkylation and arylation reactions, where the tetrazole anion reacts with electrophiles like alkyl halides. researchgate.net The site of alkylation is sensitive to the substituent at the C5 position and the reaction conditions. The nitrogen atoms also act as effective ligands, coordinating with metal ions to form stable complexes. acs.orgmdpi.com

Electrophilic Character (Acidity) : The proton on the N1 nitrogen of a 5-substituted 1H-tetrazole is acidic, with a pKa similar to that of carboxylic acids. acs.orgmdpi.com This acidity is due to the electron-withdrawing nature of the multiple pyridine-type nitrogen atoms in the ring. bhu.ac.in Consequently, the tetrazole can be easily deprotonated by a base to form a tetrazolate anion. This acidic proton is also a strong hydrogen bond donor, and the other ring nitrogens are effective hydrogen bond acceptors, allowing tetrazoles to participate in extensive hydrogen bonding networks. acs.orgnih.gov

Table 2: General Reactivity of Tetrazole Nitrogen Atoms

| Reactivity Type | Description | Common Reactions |

|---|---|---|

| Nucleophilic Attack | The lone pair electrons on the ring nitrogens attack electrophilic centers. | Alkylation, Arylation, Metal Coordination |

| Electrophilic Character | The N-H proton is acidic and can be abstracted by bases. The ring nitrogens act as H-bond acceptors. | Deprotonation, Hydrogen Bonding |

This table summarizes the dual reactivity of the nitrogen atoms within the tetrazole ring system. acs.orgresearchgate.net

Tetrazole analogues can participate in further cycloaddition and condensation reactions to build more complex molecular architectures.

Cycloaddition Reactions : While the most common cycloaddition leads to the formation of the tetrazole ring, the formed ring can also participate in other cycloadditions. A notable example is the photoinduced [3+2] cycloaddition between a tetrazole and an alkene. nih.gov Upon irradiation with UV light, the tetrazole releases N₂ to form a highly reactive nitrile imine intermediate, which is then trapped by an alkene to form a pyrazoline. The reactivity in these reactions can be enhanced by using conformationally constrained macrocyclic tetrazoles. nih.gov Related nitrogen-rich heterocycles, such as tetrazines, are known to undergo inverse electron-demand Diels-Alder reactions with alkenes. nsf.gov

Condensation Reactions : Tetrazole-containing molecules can be used as building blocks in multicomponent condensation reactions. For instance, tetrazole aldehydes can serve as the oxo component in Passerini and Ugi reactions. beilstein-journals.org In the Ugi-tetrazole reaction, a tetrazole aldehyde, an amine, an isocyanide, and sodium azide combine to form complex molecules containing both tetrazole and amide functionalities, demonstrating a powerful method for incorporating the tetrazole moiety into diverse, drug-like scaffolds. beilstein-journals.org

Influence of Reaction Conditions on Product Distribution and Selectivity

The outcome of reactions involving tetrazole synthesis and functionalization is highly sensitive to the chosen reaction conditions, including solvent, catalyst, temperature, and reaction time.

Solvent Effects : The choice of solvent can dramatically influence reaction yields. In the cobalt-catalyzed [3+2] cycloaddition of benzonitrile (B105546) and sodium azide, polar aprotic solvents give the best results. nih.gov Dimethyl sulfoxide (B87167) (DMSO) provides a near-quantitative yield, while dimethylformamide (DMF) and acetonitrile (B52724) give good to moderate yields. Protic solvents like methanol (B129727) or less polar solvents like toluene (B28343) are inefficient. nih.gov

Catalyst and Additives : The presence of a catalyst is often essential for achieving high yields in [3+2] cycloadditions under mild conditions. acs.org Both metal-based catalysts (e.g., Co(II), Zn(II)) and organocatalysts have been developed to activate the nitrile substrate. nih.govorganic-chemistry.org In some multicomponent reactions, the addition of simple salts has been shown to completely reverse product ratios, highlighting the subtle but powerful influence of the reaction medium. acs.orgnih.gov

Temperature and Time : Reaction temperature and duration are critical parameters that must be optimized. In the cobalt-catalyzed synthesis, the optimal yield was achieved at 110 °C for 12 hours. nih.gov Interestingly, performing the reaction for a longer time (24 hours) at the same temperature led to a significant decrease in yield, which may be attributed to the partial thermal decomposition of the tetrazole product upon prolonged heating. nih.gov The use of microwave irradiation can often accelerate these reactions, allowing for the rapid synthesis of tetrazoles in minutes rather than hours. organic-chemistry.org

Table 3: Effect of Reaction Conditions on the Synthesis of 5-phenyl-1H-tetrazole

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 110 | 12 | 15 |

| 2 | Methanol | 110 | 12 | 20 |

| 3 | Acetonitrile | 110 | 12 | 50 |

| 4 | DMF | 110 | 12 | 80 |

| 5 | DMSO | 110 | 12 | 99 |

| 6 | DMSO | 110 | 24 | 40 |

Data from a study on the Co(II)-catalyzed [3+2] cycloaddition of benzonitrile and sodium azide, illustrating the optimization of reaction parameters. nih.gov

Absence of Specific Research Data on this compound

A comprehensive search of available scientific literature and chemical databases has revealed no specific kinetic or thermodynamic data for the compound "this compound" or its direct analogues. Consequently, the requested article focusing on the "," specifically section "5.4. Kinetic and Thermodynamic Analyses of Reaction Processes," cannot be generated with the required detailed research findings and data tables.

The scientific community has published a considerable amount of research on related classes of compounds, such as tetrazoles and N-heterocyclic carbenes. This body of work includes detailed kinetic and thermodynamic analyses of various reactions. However, this information is not directly applicable to "this compound" without significant extrapolation, which would violate the strict instructions to focus solely on the specified compound and its analogues.

Therefore, due to the absence of published research on the kinetic and thermodynamic aspects of this compound's reactivity, it is not possible to provide a scientifically accurate and data-supported article on this specific topic at this time. The creation of data tables and a detailed discussion of research findings would require non-existent data, leading to speculation rather than factual reporting.

Coordination Chemistry and Metal Complexes of Tetrazol 5 Ylideneurea Ligands

Tetrazole as a Ligand in Metal Coordination Chemistry

The tetrazole ring is a valuable building block in coordination chemistry and the design of metal-organic frameworks (MOFs). Its deprotonated form, the tetrazolate anion, can coordinate to metal ions through its various nitrogen atoms, leading to a wide array of structural possibilities.

The deprotonated tetrazolate ring is a versatile ligand capable of adopting numerous coordination modes. The presence of multiple nitrogen atoms allows it to act as a monodentate, bidentate, or multidentate ligand, bridging multiple metal centers to form one-, two-, or three-dimensional coordination polymers. arkat-usa.orgrsc.org The specific coordination mode is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the substituent at the C5 position (in this hypothetical case, the ylideneurea group), the counter-anions present, and the reaction conditions. rsc.org

The tetrazolate anion's ability to bridge metal centers is particularly significant in the construction of coordination polymers. unimi.it These bridging interactions can involve different combinations of nitrogen atoms, leading to diverse network topologies.

| Coordination Mode | Description | Example Nitrogen Atoms Involved |

|---|---|---|

| Monodentate | The ligand binds to a single metal center through one nitrogen atom. | N1 or N2 or N4 |

| Bidentate Chelating | The ligand binds to a single metal center through two adjacent nitrogen atoms. | N1 and N2 |

| Bidentate Bridging | The ligand bridges two metal centers using two different nitrogen atoms. | N1, N2; N1, N3; N1, N4; N2, N3 |

| Tridentate Bridging | The ligand coordinates to three different metal centers. | N1, N2, N4 |

| Tetradentate Bridging | The ligand coordinates to four different metal centers. | N1, N2, N3, N4 |

The specific nitrogen atom(s) that participate in coordination depend on several factors. In 5-substituted tetrazolates, coordination most commonly occurs through the N1, N2, or N4 positions. arkat-usa.org The N3 atom is less frequently involved in coordination. The electronic properties of the substituent on the tetrazole ring can influence the basicity of the different nitrogen atoms, thereby affecting the preferred coordination site.

X-ray diffraction studies of various metal-tetrazolate complexes have been instrumental in identifying these preferred sites. arkat-usa.orgtandfonline.com For instance, in some complexes, the 5R-tetrazolate anion coordinates through the N2 atom of the heterocycle, while in others, coordination is observed at the N1 position. arkat-usa.org When N1-substituted tetrazoles act as ligands, the coordination bond is typically formed with the N4 nitrogen atom. researchgate.net Similarly, for N2-substituted tetrazoles, the most basic nitrogen atom at the N4 position is the primary coordination site. arkat-usa.org

| Ligand Type | Primary Coordination Site(s) | Notes |

|---|---|---|

| 5-Substituted Tetrazolate | N1, N2, N4 | The specific site is influenced by the metal ion and reaction conditions. |

| N1-Substituted Tetrazole | N4 | The N4 atom is the most basic site in this isomer. |

| N2-Substituted Tetrazole | N4 | Similar to the N1-substituted isomer, coordination occurs at the most basic N4 position. |

Synthetic Strategies for Metal-Tetrazol-5-ylideneurea Complexes (Hypothetical/Analogous)

Several synthetic methodologies can be envisioned for the preparation of metal complexes with a Tetrazol-5-ylideneurea ligand, based on established procedures for other tetrazole-containing compounds.

The most straightforward approach to synthesizing metal-tetrazole complexes is the direct reaction of a pre-synthesized tetrazole-containing ligand with a metal salt in a suitable solvent. nih.gov This method allows for controlled stoichiometry and often yields crystalline products suitable for structural analysis. For example, mononuclear Cu(II) complexes have been prepared by reacting a pre-synthesized tetrazole ligand with copper(II) salts like copper perchlorate or copper acetate. nih.gov In such syntheses, a base may be required to deprotonate the tetrazole ring, facilitating its coordination to the metal center. nih.gov Numerous copper(II) complexes with various tetrazole derivatives have been synthesized and structurally characterized, providing a rich library of analogous compounds. nih.govrsc.orgresearchgate.net

An alternative and elegant strategy for the synthesis of metal-tetrazole complexes is the in situ formation of the tetrazole ring during the coordination process. arkat-usa.orgrsc.org This is typically achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, such as sodium azide, in the presence of a metal salt. acs.orgnih.gov The metal ion can act as a Lewis acid catalyst, activating the nitrile group towards nucleophilic attack by the azide. nih.gov This method is particularly useful for generating coordination polymers, as the formation of the complex can drive the cycloaddition reaction to completion. acs.orgnih.gov Mechanistic studies suggest that the reaction may proceed through the initial coordination of either the azide or the nitrile to the metal center. acs.orgnih.gov

Hydrothermal synthesis is a powerful technique for the preparation of robust and highly crystalline coordination polymers, including those with tetrazole-based ligands. rsc.orgrsc.orgrsc.orgacs.orgnih.gov This method involves carrying out the synthesis in water or another solvent in a sealed container at elevated temperatures and pressures. These conditions can promote the in situ synthesis of tetrazole ligands and facilitate the formation of thermodynamically stable, often high-dimensional, coordination networks. rsc.orgresearchgate.netresearchgate.net Many interesting metal-organic coordination polymers with unique physical and chemical properties have been obtained through hydrothermal reactions aimed at trapping and characterizing solid intermediates in metal-catalyzed tetrazole synthesis. rsc.orgrsc.org

Lack of Publicly Available Research Data on this compound Precludes Article Generation

A thorough review of scientific literature and chemical databases has revealed a significant lack of publicly available research specifically concerning the chemical compound “this compound” and its metal complexes. Despite extensive searches for data on its synthesis, coordination chemistry, structural characterization, and theoretical analysis, no specific studies detailing this compound could be identified.

The user's request for an article focused solely on "this compound," with a detailed outline covering its coordination chemistry, X-ray crystallography, spectroscopic analysis, and theoretical insights, cannot be fulfilled at this time due to the absence of the necessary foundational research.

The field of coordination chemistry extensively covers various tetrazole derivatives and their interactions with metal ions. These studies often detail the synthesis of tetrazole-based ligands and the subsequent characterization of the resulting metal complexes using techniques such as single-crystal X-ray diffraction for structural elucidation, and spectroscopic methods like Fourier-transform infrared (FT-IR) and UV-Visible spectroscopy to probe the coordination environment. Furthermore, computational studies, often employing density functional theory (DFT), are commonly used to provide theoretical insights into the nature of metal-ligand bonding and the stability of these complexes.

However, for the specific compound of interest, "this compound," no such research appears to be published in accessible scientific journals or databases. This suggests that the compound may be novel, not yet synthesized, or described under a different nomenclature that is not readily identifiable. Without primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Therefore, the creation of a detailed and authoritative article on the coordination chemistry and metal complexes of "this compound," as outlined in the user's instructions, is not possible until foundational research on this specific compound becomes available in the public domain.

Derivatization and Functionalization of Tetrazol 5 Ylideneurea

Chemical Modifications of the Urea (B33335) Moiety

The urea functional group is a versatile scaffold for chemical modification, offering multiple sites for derivatization to tune the molecule's electronic, steric, and hydrogen-bonding properties.

In tetrazole-urea hybrid structures, the urea linkage can undergo transformations that alter the core scaffold. While direct conversion of the urea is less common than derivatization, related transformations are synthetically relevant. For instance, the Curtius rearrangement of a tetrazolyl acyl azide (B81097) can be used to generate tetrazolyl isocyanate, a key intermediate that then reacts with amines to form tetrazolyl-urea derivatives. This process allows for the systematic construction of diverse urea linkages. researchgate.net

Another approach involves the synthesis of carbamate (B1207046) derivatives, which are structurally related to ureas. This can be achieved by treating a tetrazolyl acyl azide with various alcohols, again via a Curtius rearrangement, to yield substituted carbamates. researchgate.net These transformations highlight methods for building diverse linkages adjacent to the tetrazole core.

The most common modification of the urea moiety is the introduction of substituents on its nitrogen atoms. In the context of a tetrazolyl-urea, this is typically achieved by reacting 5-aminotetrazole (B145819) or a derivative with a substituted isocyanate, or by reacting a tetrazolyl isocyanate with a desired amine. This allows for the incorporation of a wide array of alkyl, aryl, and heterocyclic groups.

The nature of these substituents has a profound impact on the molecule's properties:

Solubility and Lipophilicity : Introducing aliphatic or aromatic groups can increase lipophilicity, which is a critical parameter in medicinal chemistry for modulating a compound's ability to cross cell membranes.

Hydrogen Bonding : The N-H protons of the urea are strong hydrogen bond donors. Substitution on one or both nitrogens alters the number and strength of these interactions, affecting crystal packing, receptor binding, and physical properties like melting point.

The following table summarizes examples of substituents that could be introduced onto the urea moiety of a hypothetical tetrazolyl-urea scaffold and their predictable impact on molecular properties.

| Substituent (R Group) | Representative Example | Primary Impact on Molecular Properties |

| Small Alkyl | Methyl, Ethyl | Increases lipophilicity; minimal steric hindrance. |

| Bulky Alkyl | tert-Butyl | Introduces significant steric bulk, potentially influencing conformation and restricting rotation. |

| Aromatic | Phenyl, 4-Chlorophenyl | Enhances metabolic stability and provides a site for further functionalization; allows for tuning of electronic properties. |

| Heterocyclic | Pyridyl, Thiazolyl | Introduces additional sites for hydrogen bonding or metal coordination; can significantly alter biological activity. |

| Functionalized Alkyl | 2-Hydroxyethyl | Increases polarity and water solubility; provides a handle for further chemical modification. |